molecular formula C17H17BrN2OS B11555598 N'-[(E)-(4-bromophenyl)methylidene]-2-[(2-methylbenzyl)sulfanyl]acetohydrazide

N'-[(E)-(4-bromophenyl)methylidene]-2-[(2-methylbenzyl)sulfanyl]acetohydrazide

Cat. No.: B11555598
M. Wt: 377.3 g/mol
InChI Key: SJTYLOGHBADYLQ-VXLYETTFSA-N
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Description

N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a bromophenyl group, a methylidene linkage, and a sulfanyl-acetohydrazide moiety, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE typically involves the condensation of 4-bromobenzaldehyde with 2-{[(2-methylphenyl)methyl]sulfanyl}acetohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation process.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound’s bromophenyl and sulfanyl groups play a crucial role in its binding affinity and reactivity with biological molecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-{[5-(4-METHYLPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE
  • N’-[(E)-(2-BROMOPHENYL)METHYLIDENE]-2-{[3-(2-METHYLPHENYL)-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL]SULFANYL}ACETOHYDRAZIDE

Uniqueness

N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its bromophenyl group, in particular, enhances its reactivity and potential for various applications in research and industry.

Properties

Molecular Formula

C17H17BrN2OS

Molecular Weight

377.3 g/mol

IUPAC Name

N-[(E)-(4-bromophenyl)methylideneamino]-2-[(2-methylphenyl)methylsulfanyl]acetamide

InChI

InChI=1S/C17H17BrN2OS/c1-13-4-2-3-5-15(13)11-22-12-17(21)20-19-10-14-6-8-16(18)9-7-14/h2-10H,11-12H2,1H3,(H,20,21)/b19-10+

InChI Key

SJTYLOGHBADYLQ-VXLYETTFSA-N

Isomeric SMILES

CC1=CC=CC=C1CSCC(=O)N/N=C/C2=CC=C(C=C2)Br

Canonical SMILES

CC1=CC=CC=C1CSCC(=O)NN=CC2=CC=C(C=C2)Br

Origin of Product

United States

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